molecular formula C9H11BrO B1278229 1-(1-Bromoethyl)-3-methoxybenzene CAS No. 88563-83-1

1-(1-Bromoethyl)-3-methoxybenzene

Cat. No. B1278229
CAS RN: 88563-83-1
M. Wt: 215.09 g/mol
InChI Key: YGBWEVLCLQXBKI-UHFFFAOYSA-N
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Description

The compound 1-(1-Bromoethyl)-3-methoxybenzene is a brominated methoxybenzene derivative, which is a class of compounds that includes various substituted benzene rings with methoxy and bromo groups. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of brominated methoxybenzene derivatives can involve various chemical reactions. For instance, the radical bromination of 4-methoxy-1,2-dimethylbenzene leads to the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene, as reported in one study . This suggests that similar radical bromination techniques could potentially be applied to synthesize 1-(1-Bromoethyl)-3-methoxybenzene. Additionally, the cyclotrimerization of substituted aryl ethynyl ketones has been used to prepare methoxy-functionalized triaroylbenzene derivatives , indicating that cyclotrimerization might be a viable synthetic route for related compounds.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzene derivatives can vary significantly. For example, the structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene shows that each bromine atom is involved in a close contact with the oxygen atom of a neighboring molecule, suggesting weak intermolecular O→Br charge-transfer interactions . In another case, the structures of various methoxybenzenes have been reported to form centrosymmetrically hydrogen-bonded dimers, with molecules packed in parallel or zigzag layers .

Chemical Reactions Analysis

Brominated methoxybenzene derivatives can participate in a variety of chemical reactions. For instance, the Lewis acid-promoted reactions of 3-methoxy-N-(benzenesulfonyl)-1,4-benzoquinone monoimine with propenylbenzenes result in the formation of complex molecules with multiple asymmetric centers . This indicates that brominated methoxybenzene derivatives could be used as intermediates in the synthesis of complex organic molecules. Additionally, the nucleophilic substitution reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles leads to the formation of alkoxy-, propylthio-, and amino-substituted derivatives , demonstrating the reactivity of brominated benzene rings in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For example, the presence of bromine and methoxy groups can affect the electron density and reactivity of the benzene ring. The study of the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces revealed that the molecular orbital density of states of the adsorbates is modified due to molecule-molecule and molecule-substrate interactions . This suggests that the physical and chemical properties of 1-(1-Bromoethyl)-3-methoxybenzene could also be influenced by such interactions if grafted onto surfaces or involved in complex formations.

Scientific Research Applications

  • Arylation in Fragrance Synthesis : 1-(1-Bromoethyl)-3-methoxybenzene has been utilized in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant for the synthesis of 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

  • Organohalogens in the Marine Troposphere : Studies have identified the presence of bromochloromethoxybenzenes, including compounds similar to 1-(1-Bromoethyl)-3-methoxybenzene, in the marine troposphere of the Atlantic Ocean. These compounds have mixed biogenic and anthropogenic origins, indicating their environmental prevalence and significance (Führer & Ballschmiter, 1998).

  • Synthesis of Sterically Protected Diphosphene : 1-(1-Bromoethyl)-3-methoxybenzene has been used in the preparation of new bulky bromobenzenes, which are then utilized in the synthesis of sterically protected diphosphene and fluorenylidenephosphine. This is relevant in the field of organophosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

  • Liquid Crystal Synthesis : Research has been conducted on the reaction of pseudo‐glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, similar to 1-(1-Bromoethyl)-3-methoxybenzene, for the synthesis of chiral liquid crystals. These findings are significant in the development of new materials for liquid crystal displays and other applications (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

  • Electron Acceptor in Polymer Solar Cells : A derivative of 1-(1-Bromoethyl)-3-methoxybenzene, specifically 3,4-bis(bromomethyl) methoxybenzene, has been used in the synthesis of new electron acceptors for polymer solar cells, enhancing their performance and efficiency (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

  • Atmospheric Chemistry Studies : The gas phase reaction of methoxybenzene, a compound structurally similar to 1-(1-Bromoethyl)-3-methoxybenzene, with ozone has been studied to understand its role as a potential air pollutant and its environmental impact in the troposphere (Sun, Cao, Zhang, Li, & He, 2016).

Safety And Hazards

1-(1-Bromoethyl)-3-methoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 1-(1-Bromoethyl)-3-methoxybenzene could involve its use in further chemical reactions and syntheses. Its use in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine suggests potential applications in the synthesis of polymers and other complex organic compounds .

properties

IUPAC Name

1-(1-bromoethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBWEVLCLQXBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435323
Record name Benzene, 1-(1-bromoethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-methoxybenzene

CAS RN

88563-83-1
Record name 1-(1-Bromoethyl)-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88563-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-bromoethyl)-3-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID50435323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-3-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JT Seal, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
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Number of citations: 10 pubs.acs.org
BC Huddle, E Grimley, M Chtcherbinine… - European journal of …, 2021 - Elsevier
There is strong evidence that inhibition of one or more Aldehyde Dehydrogenase 1A (ALDH1A) isoforms may be beneficial in chemotherapy-resistant ovarian cancer and other tumor …
Number of citations: 6 www.sciencedirect.com

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